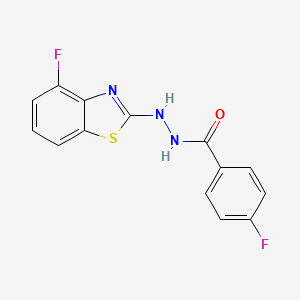

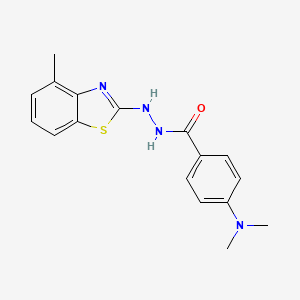

2-Methyl-2,4,5-triphenyl-2H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,5-Triphenylimidazole is used in the synthesis of fluorescent diarylethenes and nanowires of 2,4,5-triphenylimidazole, which finds application as single wire active optical waveguides and optically driven ultraviolet lasers .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .

Chemical Reactions Analysis

Imidazole derivatives show various activities such as antimicrobial, anti-inflammatory, analgesic, antitubercular, anticancer etc . The possible improvements in the activity can be further achieved by slight modifications in the substituents on the basic imidazole nucleus .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .

科学的研究の応用

Structural Analysis

- Molecular Structure : A study by García et al. (2002) analyzes the molecular structure of 2-methyl-2,4,5-triphenyl-2H-imidazole, detailing the dihedral angles formed by the phenyl groups with the imidazole ring, which ranges from 25.90 to 63.49 degrees (García et al., 2002).

Catalysis

- Nanocatalyst Application : Naeimi and Aghaseyedkarimi (2016) explored the use of a recyclable heterogeneous nanocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles, demonstrating its effectiveness in solvent-free conditions (Naeimi & Aghaseyedkarimi, 2016).

Synthesis Methods

- One-Pot Synthesis : Shaterian et al. (2011) reported the use of a Brønsted acidic ionic liquid as a reusable catalyst for one-pot synthesis of 2,4,5-trisubstituted imidazoles (Shaterian et al., 2011).

- Simple One-Pot Procedure : Jagadishbabu and Shivashankar (2017) presented a simple one-pot procedure for preparing 2,4,5-triphenyl imidazole derivatives, involving lead tetraacetate oxidation of 1,2-diols (Jagadishbabu & Shivashankar, 2017).

Chemical Properties and Applications

- Electrochemical Properties : Hariharasubramanian and Ravichandran (2014) synthesized a series of lophine (2,4,5-triphenyl-1H-imidazole) derivatives and evaluated their photophysical and electrochemical properties, finding applications in redox processes (Hariharasubramanian & Ravichandran, 2014).

- Corrosion Inhibition : Ouakki et al. (2018, 2020) investigated the use of imidazole derivatives as corrosion inhibitors on steel, revealing their effectiveness in acidic environments (Ouakki et al., 2018), (Ouakki et al., 2020).

Antimicrobial and Antibacterial Applications

- Antibacterial Activities : Hua-nan (2012) synthesized Schiff bases containing 2,4,5-triphenyl-1H-imidazole, demonstrating good antibacterial activities against various bacteria (Hua-nan, 2012).

Material Science Applications

- Optical and Electrochemical Properties : Bai et al. (2021) studied the solubility, thermal, and photoluminescence properties of triphenyl imidazole-containing polyimides, highlighting their potential as functional materials in optical and optoelectronics fields (Bai et al., 2021).

Diverse Syntheses and Characterizations

- Novel Derivatives Synthesis : Rajkumar et al. (2015) synthesized novel 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, explored via density functional theory for potential reactive sites (Rajkumar et al., 2015).

- Organosilicon Compounds : Safa et al. (2015) developed a method for synthesizing organosilicon-containing imidazoles, indicating a broader application in chemistry (Safa et al., 2015).

Therapeutic Potential

- Antiproliferative Activity : Dake et al. (2017) evaluated various 2,4,5-triphenyl-1H-imidazole derivatives for antiproliferative activity against lung carcinoma cell lines, finding significant efficacy in certain derivatives (Dake et al., 2017).

作用機序

Having structural similarity with histidine, imidazole compound can bind with protein molecules with ease compared to some other heterocyclic moieties . Furthermore, some imidazole drugs, at high concentrations, could exert direct inhibitory effects on membranes, without interference with sterols and sterol esters .

将来の方向性

Various recent new drugs developments in imidazole derivatives show better effect and less toxicity . Prompted by the broad spectrum activities of 2, 4, 5- triphenylimidazole derivatives, it was decided to synthesize various 2, 4, 5-triphenyl-1-substituted imidazoles and to evaluate them for their pharmacological activities .

特性

IUPAC Name |

2-methyl-2,4,5-triphenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-22(19-15-9-4-10-16-19)23-20(17-11-5-2-6-12-17)21(24-22)18-13-7-3-8-14-18/h2-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLGSWLDWQZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,4,5-triphenyl-2H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)

![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)

![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)

![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)